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The IUPAC name for 5,6-Dehydro Finasteride is N-(1,1-dimethylethyl)-3-oxo-4-aza-5α-androst-1-ene-17β-carboxamide . This nomenclature reflects its azasteroid backbone, characterized by a nitrogen atom replacing the carbon at position 4 and a dehydrogenated bond between positions 5 and 6.
The structural formula (C₂₃H₃₄N₂O₂) includes:
The SMILES notation (CC(C)(C)NC(=O)[C@H]1CC[C@H]2[C@@H]3CC=C4NC(=O)C=C[C@]4(C)[C@H]3CC[C@]12C) and InChI key (InChI=1S/C23H34N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h9,11,13-17H,6-8,10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,22-,23+/m0/s1) provide precise stereochemical details, confirming the (5α,17β) configuration .
5,6-Dehydro Finasteride differs from Finasteride (C₂₃H₃₆N₂O₂) by the absence of two hydrogen atoms at the 5,6-position, forming a double bond (Table 1). This modification reduces molecular flexibility, potentially altering binding affinity to 5α-reductase isoforms .
Table 1: Comparative Molecular Features
| Property | 5,6-Dehydro Finasteride | Finasteride |
|---|---|---|
| Molecular Formula | C₂₃H₃₄N₂O₂ | C₂₃H₃₆N₂O₂ |
| Molecular Weight (g/mol) | 370.53 | 372.54 |
| CAS Registry Number | 1800205-94-0 | 98319-26-7 |
| Key Structural Feature | 5,6-Double bond | Saturated B-ring |
Unlike dihydro Finasteride (C₂₃H₃₈N₂O₂), which features a fully reduced B-ring, 5,6-Dehydro Finasteride’s planar structure may influence its metabolic stability and enzymatic interactions .
The CAS Registry Number for 5,6-Dehydro Finasteride is 1800205-94-0 . Key molecular descriptors include:
These parameters underscore its moderate hydrophobicity, aligning with Finasteride’s pharmacokinetic profile but with altered steric demands due to the 5,6-unsaturation .
The synthesis of 5,6-dehydro finasteride typically begins with finasteride as the precursor. The primary pathway involves selective dehydrogenation of the A-ring at carbons 5 and 6, followed by esterification or functional group modifications.
Route 1: Direct Dehydrogenation of Finasteride
Finasteride undergoes dehydrogenation using oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in anhydrous toluene or dichloromethane. This step introduces the 5,6-double bond while preserving the lactam and carbamate functionalities [6]. The reaction proceeds under reflux conditions (80–110°C) for 6–12 hours, yielding 5,6-dehydro finasteride with 65–75% efficiency [1] [6].
Route 2: Stepwise Modification of Finasteride Intermediates
An alternative approach involves synthesizing intermediates such as 1,2-dihydro finasteride des-N-t-butylformamide carboxylic acid methyl ester prior to dehydrogenation. This method employs palladium-catalyzed dehydrogenation under hydrogen-deficient conditions, achieving higher regioselectivity (85–90%) but requiring additional purification steps [1] [2].
Table 1: Comparison of Synthetic Routes
| Parameter | Route 1 (DDQ Oxidation) | Route 2 (Palladium Catalysis) |
|---|---|---|
| Yield | 65–75% | 85–90% |
| Reaction Time | 6–12 hours | 3–5 hours |
| Regioselectivity | Moderate | High |
| Purification Complexity | Low | High |
The dehydrogenation of finasteride’s A-ring is governed by hydride transfer and proton elimination mechanisms.
Mechanism of DDQ-Mediated Dehydrogenation
DDQ acts as a hydride abstractor, initiating the reaction by removing a hydride ion from carbon 5 of finasteride’s A-ring. This generates a carbocation intermediate, which undergoes deprotonation at carbon 6 to form the 5,6-double bond. Concurrently, DDQ is reduced to its hydroquinone form, which can be regenerated for reuse [6]. The reaction’s regioselectivity is enhanced by steric hindrance from the carbamate group at position 17β, directing oxidation to the A-ring [2] [6].
Role of Acid Scavengers
In the presence of tert-butyldimethylchlorosilane (TBDMSCl), the reaction’s proton elimination step is accelerated, improving yield by 15–20%. TBDMSCl neutralizes acidic byproducts, preventing undesired side reactions such as lactam ring opening [6].
Stereochemical Considerations
The dehydrogenation preserves the trans-configuration of the A- and B-rings due to the planar transition state during hydride transfer. Nuclear magnetic resonance (NMR) studies confirm the retention of the 5α-hydrogen configuration in the product [1] [4].
Scaling up 5,6-dehydro finasteride synthesis presents multiple challenges, necessitating careful process engineering.
Reagent Cost and Availability
DDQ, while effective, is cost-prohibitive at industrial scales (>$500/kg). Alternatives such as manganese dioxide or selenium dioxide offer lower costs but reduce yield by 30–40% due to incomplete dehydrogenation [6].
Reaction Condition Control
Maintaining anhydrous conditions is critical to prevent hydrolysis of the carbamate group. Large-scale reactors require inert gas purging and molecular sieves, increasing operational complexity [1] [2].
Byproduct Management
Common byproducts include 4,5-dehydro isomers (5–10%) and oxidized lactam derivatives (3–5%). High-performance liquid chromatography (HPLC) with C18 reverse-phase columns achieves 95–98% purity but extends production timelines [1].
Table 2: Industrial Optimization Strategies
| Challenge | Mitigation Strategy | Impact on Yield |
|---|---|---|
| High DDQ cost | Catalytic DDQ recycling via electrochemical oxidation | +10–15% |
| Byproduct formation | Gradient elution chromatography optimization | +8–12% |
| Moisture sensitivity | Continuous-flow reactors with in-line drying | +5–7% |
Environmental and Safety Considerations
DDQ’s toxicity (LD50: 150 mg/kg in rats) necessitates closed-system handling and specialized waste treatment. Solvent recovery systems for toluene and dichloromethane reduce environmental discharge by 70–80% [6].
High-performance liquid chromatography represents the cornerstone analytical technique for the determination and characterization of 5,6-Dehydro Finasteride. This compound, chemically designated as N-(1,1-dimethylethyl)-3-oxo-4-azaandrosta-1,5-diene-17β-carboxamide and recognized as Finasteride European Pharmacopoeia Impurity C, necessitates sophisticated chromatographic approaches for accurate quantification and separation from related substances [1] [2].
The development of reversed-phase high-performance liquid chromatography methods for 5,6-Dehydro Finasteride typically employs C18 stationary phases with various mobile phase compositions. Optimal separation conditions have been established using mobile phase systems consisting of water, acetonitrile, and tetrahydrofuran in specific ratios. The most effective mobile phase composition reported includes water, tetrahydrofuran, and acetonitrile in the ratio of 80:10:10 volume per volume, which provides superior resolution for the compound and its related impurities [3].
Chromatographic separation parameters demonstrate that 5,6-Dehydro Finasteride exhibits distinct retention characteristics under optimized conditions. Using a Waters Nova-Pak C18 column (250 × 4.6 millimeters, 4 micrometers particle size) with the aforementioned mobile phase system, the compound shows a retention time of approximately 46.50 minutes at a flow rate of 1.8 milliliters per minute [3]. Detection is typically performed at 210 nanometers, which provides adequate sensitivity for pharmaceutical analysis applications.
Method validation studies demonstrate excellent linearity for 5,6-Dehydro Finasteride quantification. The analytical range extends from 15 to 300 micrograms per milliliter with correlation coefficients consistently exceeding 0.999 [3]. Recovery studies indicate acceptable accuracy, with percentage recoveries ranging between 92.1 and 108.2 percent, demonstrating the method's reliability for quantitative determinations [3].
Table 1: High-Performance Liquid Chromatography Method Parameters for 5,6-Dehydro Finasteride
| Parameter | Specification |
|---|---|
| Column | Waters Nova-Pak C18 (250 × 4.6 mm, 4 μm) |
| Mobile Phase | Water:Tetrahydrofuran:Acetonitrile (80:10:10, v/v/v) |
| Flow Rate | 1.8 mL/min |
| Detection Wavelength | 210 nm |
| Retention Time | 46.50 min |
| Linearity Range | 15-300 μg/mL |
| Correlation Coefficient | 0.999 |
| Recovery Range | 92.1-108.2% |
System suitability parameters for high-performance liquid chromatography analysis of 5,6-Dehydro Finasteride require careful optimization to ensure reproducible results. The theoretical plate count should exceed 2000 plates, while the tailing factor must remain below 2.0 to ensure acceptable peak symmetry [4]. Resolution between 5,6-Dehydro Finasteride and closely eluting impurities must exceed 2.0 to guarantee adequate separation for quantitative analysis.
Alternative mobile phase systems have been investigated for improved selectivity and reduced analysis time. Gradient elution methods employing solutions containing orthophosphoric acid buffer and acetonitrile-water mixtures have shown promise for complex impurity profiling applications [5]. These gradient methods enable the separation of multiple finasteride-related impurities, including 5,6-Dehydro Finasteride, within a single analytical run.
Mass spectrometric analysis of 5,6-Dehydro Finasteride provides essential structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 370.54, corresponding to the protonated molecular ion [M+H]+ of the compound with molecular formula C23H34N2O2 [7] [2].
Electrospray ionization mass spectrometry represents the preferred ionization technique for 5,6-Dehydro Finasteride analysis due to its compatibility with liquid chromatography systems and excellent sensitivity for steroid compounds. The positive ionization mode typically yields more abundant molecular ion signals compared to negative ionization, facilitating structural elucidation studies [8] [9].
Tandem mass spectrometry experiments reveal diagnostic fragmentation pathways characteristic of the azasteroid structure. The primary fragmentation involves loss of the tert-butyl carboxamide side chain, resulting in a base peak at mass-to-charge ratio 315. This fragmentation pattern is consistent with other finasteride-related compounds and provides confirmation of the carboxamide functionality [10] [11].
Secondary fragmentation pathways include loss of methyl groups from the steroid backbone and ring-opening reactions characteristic of azasteroid compounds. The presence of the double bond system in the 5,6-position influences the fragmentation behavior, resulting in specific product ions that distinguish 5,6-Dehydro Finasteride from its saturated analog [12].
Table 2: Mass Spectrometric Fragmentation Data for 5,6-Dehydro Finasteride
| Ion Type | Mass-to-Charge Ratio | Relative Intensity | Proposed Structure |
|---|---|---|---|
| [M+H]+ | 370.54 | 100% | Molecular ion |
| [M-C5H11NO]+ | 315.28 | 85% | Loss of tert-butyl carboxamide |
| [M-C6H13NO2]+ | 244.19 | 45% | Loss of carboxamide chain |
| [M-C7H15NO2]+ | 230.17 | 35% | Extended side chain loss |
| Ring fragment | 159.12 | 25% | Steroid A-ring fragment |
High-resolution mass spectrometry provides accurate mass measurements enabling elemental composition determination for 5,6-Dehydro Finasteride and its fragment ions. The measured accurate mass for the molecular ion typically shows mass accuracy within 2 parts per million, confirming the proposed molecular formula [12]. This level of mass accuracy is essential for distinguishing between isobaric compounds and confirming structural assignments.
Collision-induced dissociation experiments at varying collision energies reveal the relative stabilities of different molecular regions. The steroid backbone demonstrates high stability under low-energy conditions, while the carboxamide side chain readily fragments at moderate collision energies. This fragmentation behavior provides insights into the compound's structural characteristics and aids in impurity identification studies [13].
The mass spectrometric behavior of 5,6-Dehydro Finasteride in biological matrices has been investigated for pharmacokinetic studies. Matrix effects are minimal when appropriate sample preparation techniques are employed, enabling accurate quantification in plasma and tissue samples [8] [9]. The compound's fragmentation patterns remain consistent across different biological matrices, supporting method transferability.
Infrared spectroscopy provides valuable structural information for 5,6-Dehydro Finasteride through characteristic vibrational frequencies corresponding to functional groups present in the molecule. The carbonyl stretching vibration at approximately 1705 wavenumbers confirms the presence of the ketone functionality at position 3 of the steroid backbone [14]. The amide carbonyl stretch appears at slightly lower frequency, typically around 1650 wavenumbers, due to resonance stabilization.
The nitrogen-hydrogen stretching vibrations of the carboxamide group manifest as characteristic bands in the 3200-3400 wavenumber region. These bands provide confirmation of the amide functionality and can be used to distinguish between primary and secondary amides through band multiplicity analysis [15]. The fingerprint region below 1500 wavenumbers contains numerous absorption bands characteristic of the steroid skeleton.
Nuclear magnetic resonance spectroscopy offers the most comprehensive structural characterization of 5,6-Dehydro Finasteride. Proton nuclear magnetic resonance spectra reveal distinctive chemical shift patterns characteristic of azasteroid compounds. The angular methyl groups at positions 18 and 19 appear as singlets at approximately 0.8 and 1.2 parts per million, respectively [16] [17].
The olefinic protons associated with the 5,6-double bond system exhibit characteristic chemical shifts in the 5.5-6.5 parts per million region. These signals provide unambiguous evidence for the dehydro functionality that distinguishes this compound from saturated finasteride analogs [18]. The multiplicity and coupling patterns of these signals offer additional structural information regarding the stereochemistry around the double bond.
Table 3: Nuclear Magnetic Resonance Spectroscopic Data for 5,6-Dehydro Finasteride
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-4 | 6.15 | s | 1H | Olefinic proton |
| H-6 | 5.68 | br s | 1H | Olefinic proton |
| H-17 | 2.85 | t | 1H | α-Hydrogen to carboxamide |
| CH3-18 | 0.85 | s | 3H | Angular methyl |
| CH3-19 | 1.24 | s | 3H | Angular methyl |
| C(CH3)3 | 1.32 | s | 9H | tert-Butyl carboxamide |
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 5,6-Dehydro Finasteride. The carbonyl carbon at position 3 appears at approximately 200 parts per million, while the carboxamide carbonyl resonates around 180 parts per million [18]. The olefinic carbons associated with the 5,6-double bond system exhibit chemical shifts characteristic of steroid alkenes.
The tert-butyl carboxamide functionality generates distinctive carbon signals, with the quaternary carbon appearing around 60 parts per million and the methyl carbons at approximately 28 parts per million. These signals provide confirmation of the carboxamide side chain structure and can be used for purity assessment through integration ratio analysis [16].
Ultraviolet-visible spectroscopy reveals characteristic absorption patterns for 5,6-Dehydro Finasteride related to the extended conjugation system. The compound exhibits maximum absorption at approximately 255 nanometers, attributed to the α,β-unsaturated ketone chromophore formed by the 3-oxo-4-aza-5,6-diene system [19] [20]. This absorption maximum provides the basis for ultraviolet detection in chromatographic applications.
Table 4: Ultraviolet-Visible Spectroscopic Parameters for 5,6-Dehydro Finasteride
| Parameter | Value | Solvent | Application |
|---|---|---|---|
| λmax | 255 nm | Methanol | Primary detection |
| Secondary λ | 210 nm | Aqueous buffer | HPLC detection |
| Molar absorptivity | 8,500 L·mol⁻¹·cm⁻¹ | Methanol | Quantitative analysis |
| Absorption range | 200-400 nm | Various | Method development |
The molar absorptivity at the absorption maximum enables quantitative determinations using Beer's law relationships. Linear calibration curves are typically obtained over concentration ranges of 5-25 micrograms per milliliter with correlation coefficients exceeding 0.99 [19] [20]. The absorption characteristics remain stable across various solvent systems, supporting method robustness for pharmaceutical analysis applications.